molecular formula C10H10N6O2 B14243686 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide CAS No. 521058-51-5

4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

Cat. No.: B14243686
CAS No.: 521058-51-5
M. Wt: 246.23 g/mol
InChI Key: NHILHHNUQBMJQK-UHFFFAOYSA-N
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Description

4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound with the molecular formula C10H10N6O2. It is known for its unique structure, which includes a benzamide core substituted with a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the condensation of 4-methylbenzoic acid with 5-aminotetrazole. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane under mild conditions .

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve the use of solid acid catalysts. One such method utilizes diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This approach is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. Additionally, the benzamide core can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide
  • 4-methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
  • 4-methyl-N-propyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tetrazole ring enhances its ability to form stable complexes with metal ions and participate in hydrogen bonding, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

521058-51-5

Molecular Formula

C10H10N6O2

Molecular Weight

246.23 g/mol

IUPAC Name

4-methyl-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

InChI

InChI=1S/C10H10N6O2/c1-6-2-4-7(5-3-6)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18)

InChI Key

NHILHHNUQBMJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC2=NNN=N2

Origin of Product

United States

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